Bis(but-3-enyl)amine
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Overview
Description
Bis(but-3-enyl)amine is an organic compound with the molecular formula C8H15N. It is a secondary amine characterized by the presence of two but-3-enyl groups attached to a central nitrogen atom. The compound is known for its unique structural properties, which include multiple double bonds and rotatable bonds, making it a versatile molecule in various chemical reactions .
Mechanism of Action
Target of Action
Bis(but-3-enyl)amine is a chemical compound with the formula C8H15N The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It’s worth noting that compounds similar to this compound, such as other amines, have been found to play roles in various biochemical pathways, including cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(but-3-enyl)amine typically involves the reaction of but-3-enyl halides with ammonia or primary amines under controlled conditions. One common method is the nucleophilic substitution reaction where but-3-enyl chloride reacts with ammonia in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors are employed to maintain optimal reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(but-3-enyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Bis(but-3-enyl)amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Butylamine: A primary amine with a simpler structure.
Diethylamine: A secondary amine with ethyl groups instead of but-3-enyl groups.
Allylamine: Contains an allyl group, similar in structure but with different reactivity.
Uniqueness
Bis(but-3-enyl)amine is unique due to its combination of double bonds and secondary amine structure, which provides distinct reactivity patterns compared to simpler amines. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-but-3-enylbut-3-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h3-4,9H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUIRQHSXOFAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNCCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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